1H,1H全氟-3,6,9-三氧代癸醇

描述

Synthesis Analysis

The synthesis of perfluorinated compounds typically involves the introduction of fluorine atoms or perfluoroalkyl groups into organic molecules. For example, perfluorinated 1H-indazoles and their thallium complexes were synthesized by reacting HBBr2 with indazolates followed by cation exchange . Similarly, (1H,1H-Perfluoroalkyl)phenyl- and -(p-fluorophenyl)iodonium triflates were synthesized by the oxidation of 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid followed by treatment with triflic acid . These methods could potentially be adapted for the synthesis of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

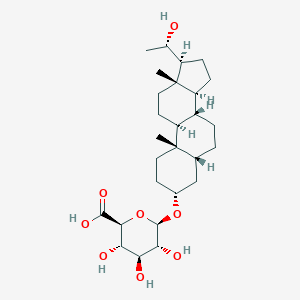

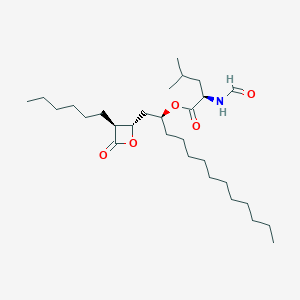

The molecular structure of perfluorinated compounds is often characterized by the presence of perfluoroalkyl chains, which can influence the supramolecular organization of the molecules. For instance, perfluorinated 1H-indazoles exhibit different types of supramolecular structures depending on the length of the perfluoroalkyl chain . The molecular structure of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol would likely be influenced by its perfluoroalkyl chains and the trioxa segments, potentially affecting its physical properties and reactivity.

Chemical Reactions Analysis

Perfluorinated compounds can undergo various chemical reactions. The paper on perfluorinated iodonium triflates describes the thermolysis of these compounds, leading to the formation of perfluoroalkyl triflates and iodobenzene . The reactivity of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol could involve similar decomposition pathways or other reactions typical for perfluoroalkyl and ether groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are often unique due to the strong electronegativity and the size of the fluorine atoms. For example, the perfluorinated hydrotris(indazolyl)borate thallium complexes exhibit short intramolecular Tl⋯F contacts due to the presence of perfluoropropyl chains . The properties of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol would likely include high chemical and thermal stability, low surface energy, and possibly unique supramolecular interactions due to the perfluoroalkyl and ether groups.

科学研究应用

环境持久性和毒性

研究表明,包括“1H,1H全氟-3,6,9-三氧代癸醇”在内的 PFAS 是新兴的持久性有机污染物 (POP),具有显着环境持久性、生物蓄积性和潜在毒性。研究重点关注传统 PFAS 的新型氟化替代品的识别和环境影响,强调需要进一步的毒理学研究来评估其安全性 (王等人,2019 年).

分析检测和定量

1H 磁共振 (MR) 光谱等分析技术进步已被用于无创定量测定各种环境中的代谢物浓度。该方法对于了解 PFAS 在不同介质中的分布和浓度至关重要,为其环境行为和潜在健康影响提供了见解 (詹森等人,2006 年).

微生物降解

对环境中多氟烷基化学品微生物降解的研究揭示了减少这些化合物持久性的潜在途径。该研究强调了调查生物降解过程作为减轻 PFAS 相关环境和健康风险的手段的重要性 (刘和梅希亚·阿文达尼奥,2013 年).

健康风险特征

越来越多的文献检查 PFAS 的毒理学特征,以更好地表征其健康风险。研究为特定的 PFAS 化合物制定了毒性值和风险特征指标,为监管标准和公共卫生政策提供信息 (安德森等人,2019 年).

环境和人体生物监测

对饮用水中 PFAS 存在的调查和人体暴露强调了监测和评估策略的关键需求。此类研究对于了解 PFAS 的暴露途径及其对公共卫生的影响至关重要,为制定减缓人类和环境暴露的缓解策略铺平了道路 (多明戈和纳达尔,2019 年).

属性

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F13O4/c8-2(9,1-21)22-3(10,11)4(12,13)23-5(14,15)6(16,17)24-7(18,19)20/h21H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUFRYZQAPBGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

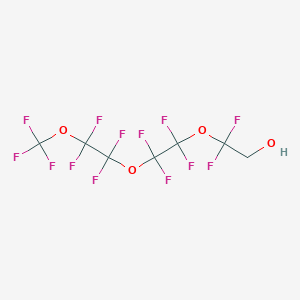

CF3O(CF2CF2O)2CF2CH2OH, C7H3F13O4 | |

| Record name | Ethanol, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380797 | |

| Record name | 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol | |

CAS RN |

147492-57-7 | |

| Record name | 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Tridecafluoro-3,6,9-trioxadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)

![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)